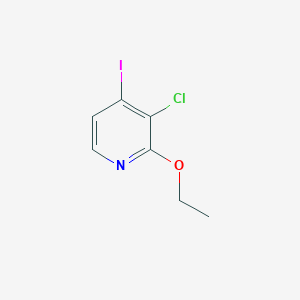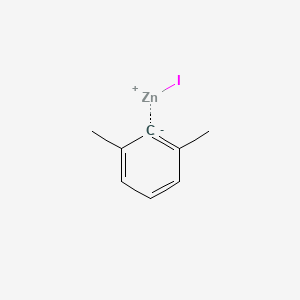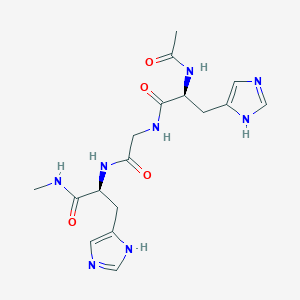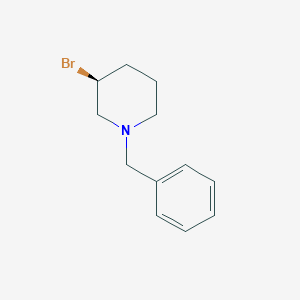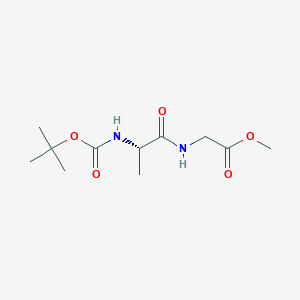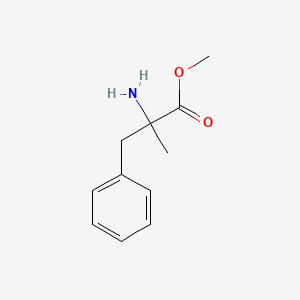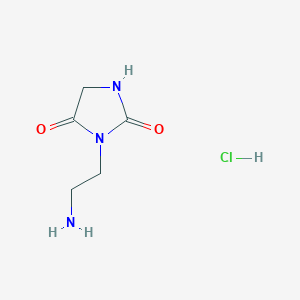
3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride
Vue d'ensemble
Description
“3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride” is a compound with the CAS Number: 921928-16-7 . It is a powder at room temperature . The IUPAC name for this compound is 3-(2-aminoethyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride .
Synthesis Analysis
The synthesis of compounds containing imidazolidine-2,4-dione cores involves two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . Another method involves the use of Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules .Molecular Structure Analysis
The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis . The Inchi Code for this compound is 1S/C7H13N3O2.ClH/c1-7 (2)5 (11)10 (4-3-8)6 (12)9-7;/h3-4,8H2,1-2H3, (H,9,12);1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Knoevenagel condensation . The reaction involves the formation of new compounds containing two or three biologically active imidazolidine-2,4-dione cores .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The molecular weight of the compound is 207.66 .Applications De Recherche Scientifique
Novel Research Strategies of Hydantoin Derivatives
Hydantoin, including structures like imidazolidine-2,4-dione, plays a significant role in medicinal chemistry due to its versatility as a scaffold. The chemical structure of hydantoin offers multiple substituent sites that allow for the development of compounds with a wide range of biological and pharmacological activities. These activities are crucial in therapeutic and agrochemical applications. Furthermore, hydantoins are pivotal in the synthesis of non-natural amino acids and their conjugates, which have potential medical applications. The synthesis of hydantoin using the Bucherer-Bergs reaction highlights its importance in the preparation of new organic compounds that could serve as potential therapeutics (Shaikh et al., 2023).
Synthetic Development and Biological Potential
The synthesis and development of 1,3-thiazolidin-4-ones and their functionalized analogs, including structures similar to imidazolidine-2,4-dione, have shown significant biological potential against different diseases. These compounds have been part of medicinal chemistry since the mid-19th century, demonstrating their long-standing importance in drug development. The review of their synthetic methodologies and biological applications underscores their value in creating pharmaceuticals with potential activities against various health conditions (Santos et al., 2018).
Corrosion Inhibition
Beyond medicinal applications, imidazoline derivatives, which share a common heterocyclic structure with imidazolidine-2,4-dione, are noted for their effectiveness as corrosion inhibitors. These compounds' chemical structure facilitates strong adsorption onto metal surfaces, showcasing the broader applicability of this chemical class in industrial settings. The review of their use in the petroleum industry provides insights into their performance, synthesis, and characterisation as corrosion inhibitors (Sriplai & Sombatmankhong, 2023).
Propriétés
IUPAC Name |
3-(2-aminoethyl)imidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2.ClH/c6-1-2-8-4(9)3-7-5(8)10;/h1-3,6H2,(H,7,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJASQKBFGSEPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
283161-81-9 | |
| Record name | 2,4-Imidazolidinedione, 3-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283161-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



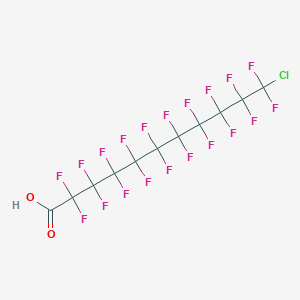

![[6-Phenyl-2,2'-bipyridine]-4-carboxylic acid](/img/structure/B3257066.png)

